Spectroscopic data of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (NMR, IR, MS)
Spectroscopic data of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-04-4). As a significant heterocyclic scaffold and pharmaceutical intermediate, unambiguous structural confirmation is critical for researchers and drug development professionals.[1] This document synthesizes predictive data based on established spectroscopic principles and comparative data from analogous structures to provide a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of the title compound. Methodologies for data acquisition are detailed to ensure reproducibility and adherence to rigorous scientific standards.
Introduction and Molecular Structure
7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one is a lactam derivative of the isoquinoline family. Its structure features a bicyclic system comprising a benzene ring fused to a dihydropyridinone ring, with a methoxy substituent on the aromatic portion. This compound serves as a valuable building block in medicinal chemistry.
Compound Identification:
-
Chemical Name: 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
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Molecular Formula: C₁₀H₁₁NO₂[2]
The structural analysis that follows is based on the atom numbering scheme presented in Figure 1.
Figure 1: Molecular structure of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one with atom numbering for spectroscopic assignment.
Spectroscopic Analysis Workflow
The definitive characterization of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one relies on a synergistic approach employing multiple spectroscopic techniques. The workflow diagram below (Figure 2) illustrates the logical progression from sample preparation to final structural elucidation.
Figure 2: Workflow for the spectroscopic characterization of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
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Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹H NMR Spectral Data (Predicted)
The proton NMR spectrum provides information on the number of distinct protons and their neighboring environments. The predicted chemical shifts and multiplicities are detailed in Table 1.
Table 1: Predicted ¹H NMR Data for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
| Atom # | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
|---|---|---|---|---|
| H8 | ~ 7.9 - 8.1 | d | 1H | Aromatic H, ortho to C=O group; strongly deshielded. |
| H5 | ~ 7.0 - 7.2 | d | 1H | Aromatic H, ortho to C4a. |
| H6 | ~ 6.8 - 6.9 | dd | 1H | Aromatic H, ortho to methoxy group and meta to C=O. |
| NH | ~ 6.5 - 7.5 | br s | 1H | Amide proton; chemical shift is concentration and solvent dependent. |
| -OCH ₃ | ~ 3.8 - 3.9 | s | 3H | Methoxy group protons; singlet due to no adjacent protons. |
| H3 | ~ 3.4 - 3.6 | t | 2H | Methylene protons adjacent to nitrogen (N-CH₂). |
| H4 | ~ 2.9 - 3.1 | t | 2H | Methylene protons adjacent to the aromatic ring (Ar-CH₂). |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Data for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
| Atom # | Chemical Shift (δ, ppm) | Assignment & Rationale |
|---|---|---|
| C1 | ~ 165 - 168 | Amide Carbonyl (C=O); most deshielded carbon. |
| C7 | ~ 160 - 163 | Aromatic C attached to -OCH₃ group. |
| C8a | ~ 135 - 138 | Aromatic C, quaternary, fused to the amide ring. |
| C4a | ~ 128 - 131 | Aromatic C, quaternary, fused to the aliphatic ring. |
| C5 | ~ 126 - 128 | Aromatic CH. |
| C8 | ~ 115 - 118 | Aromatic CH. |
| C6 | ~ 112 - 114 | Aromatic CH. |
| -OC H₃ | ~ 55 - 56 | Methoxy Carbon. |
| C3 | ~ 40 - 42 | Aliphatic Methylene (N-CH₂). |
| C4 | ~ 28 - 30 | Aliphatic Methylene (Ar-CH₂). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: FTIR
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
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Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the sample compartment of an FTIR spectrometer. Collect a background spectrum of the empty instrument or pure KBr, followed by the sample spectrum.
-
Data Analysis: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
IR Spectral Data
The expected characteristic absorption bands are based on data from the closely related 6-methoxy isomer and established frequency ranges.[4]
Table 3: Key IR Absorption Bands for 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| ~ 3200 | Medium, Broad | N-H Stretch | Secondary Amide (Lactam) |
| ~ 3050 - 3080 | Medium | C-H Stretch | Aromatic |
| ~ 2850 - 2960 | Medium | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~ 1660 - 1680 | Strong, Sharp | C=O Stretch (Amide I) | Lactam Carbonyl |
| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |
The most prominent and diagnostic peak in the IR spectrum is the strong C=O stretch of the lactam ring, expected around 1670 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.
Experimental Protocol: MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ions. The base peak corresponding to the protonated molecule confirms the molecular weight.
MS Data and Fragmentation
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Molecular Formula: C₁₀H₁₁NO₂
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Exact Mass: 177.079 Da
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Expected Ionization: In ESI positive mode, the primary ion observed will be the protonated molecule.
-
[M+H]⁺: m/z = 178.086
-
The high-resolution mass spectrum should show a peak at m/z 178.086, which corresponds to the formula [C₁₀H₁₂NO₂]⁺. Potential fragmentation pathways could involve the loss of carbon monoxide (CO, 28 Da) from the lactam ring or cleavage of the methoxy group.
Summary and Conclusion
This guide provides a detailed spectroscopic profile of 7-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. The combination of NMR, IR, and MS data creates a unique fingerprint for this compound, enabling its unambiguous identification and quality assessment. The predicted NMR data outlines the specific proton and carbon environments, the IR data confirms the presence of critical lactam and ether functional groups, and the mass spectrometry data verifies the elemental composition and molecular weight. This comprehensive dataset serves as an essential reference for chemists and pharmaceutical scientists working with this important heterocyclic scaffold.
References
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